molecular formula C6H2BrCl2F B6336844 2-Bromo-1,5-dichloro-3-fluorobenzene CAS No. 1242339-89-4

2-Bromo-1,5-dichloro-3-fluorobenzene

Cat. No. B6336844
CAS RN: 1242339-89-4
M. Wt: 243.88 g/mol
InChI Key: WFZZZUSFPGSBOK-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dichloro-3-fluorobenzene is a clear colorless to light yellow liquid . It has a molecular formula of C6H2BrCl2F and an average mass of 243.889 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,5-dichloro-3-fluorobenzene consists of a benzene ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can significantly affect the properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

2-Bromo-1,5-dichloro-3-fluorobenzene is a clear colorless to light yellow liquid . It has a molecular weight of 243.889 Da . It is not likely mobile in the environment due to its low water solubility .

Scientific Research Applications

Synthesis of 2-Fluoro-4-bromobiphenyl

2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been synthesized via a practical pilot-scale method. This method, developed by Qiu et al., overcomes the limitations of previous approaches by using methyl nitrite and 2-fluoro-4-bromoaniline, resulting in a more feasible synthesis for large-scale production despite the handling challenges of methyl nitrite (Qiu et al., 2009).

Brominated Flame Retardants in Indoor Environments

Brominated flame retardants (BFRs) have been extensively studied due to their occurrence in indoor air, dust, consumer goods, and food. A critical review by Zuiderveen et al. highlights the presence of novel brominated flame retardants (NBFRs) in these environments. The review underscores the need for further research on the occurrence, environmental fate, and toxicity of these compounds. The study also reveals significant knowledge gaps for several NBFRs, emphasizing the necessity for improved analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen et al., 2020).

Health Effects of Polybrominated Dibenzo-p-dioxins

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been a subject of extensive research. While the brominated compounds have similar toxicity profiles to their chlorinated counterparts, Birnbaum et al. note that the current exposure data is extremely limited. This represents a significant data gap in assessing the potential risk of these chemicals. The review also mentions the increasing use of brominated flame retardants, which is likely to raise human and wildlife exposure to these compounds (Birnbaum et al., 2003).

Formation of Dioxins and Furans from Brominated Flame Retardants

The formation of both polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs) from the combustion of BFRs is a growing concern. Zhang et al. review the formation mechanisms of these compounds and summarize available emission data from various combustion sources. The review also identifies local factors affecting the formation of PBDD/Fs and mixed PXDD/Fs during the combustion of BFRs. This comprehensive overview stresses the need for a better understanding of the formation and environmental impact of these compounds (Zhang et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-bromo-1,5-dichloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZZZUSFPGSBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-dichloro-6-fluorobenzene

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